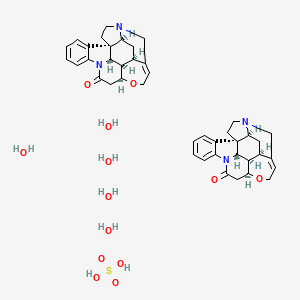![molecular formula C5H10ClN3O2 B1459137 [5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride CAS No. 1384430-86-7](/img/structure/B1459137.png)
[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride
Overview
Description
“[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride” is a chemical compound that has been the subject of many scientific studies due to its unique properties and potential applications in various fields of research and industry. It has a molecular weight of 179.6 g/mol .
Molecular Structure Analysis
The molecular formula of “this compound” is C5H10ClN3O2 . The InChI code is 1S/C6H10N2O2.ClH/c1-9-4-6-2-5(3-7)8-10-6;/h2H,3-4,7H2,1H3;1H .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 179.6 . The storage temperature is room temperature . Unfortunately, the density, boiling point, melting point, and flash point are not available .
Mechanism of Action
The mechanism of action of [5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride is not fully understood. However, it has been suggested that it may act by inhibiting the synthesis of nucleic acids in bacteria, fungi, and viruses, leading to their death or inhibition of growth.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile and does not exhibit significant cytotoxicity towards human cells. It has also been found to have antioxidant properties and may have potential as a neuroprotective agent.
Advantages and Limitations for Lab Experiments
One advantage of [5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride is its broad-spectrum activity against bacteria, fungi, and viruses. It is also relatively easy to synthesize and has a low toxicity profile. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a drug candidate.
Future Directions
There are several future directions for the research of [5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride. One potential area of research is the investigation of its potential as a drug candidate for the treatment of infectious diseases. Another area of research is the exploration of its antioxidant and neuroprotective properties and its potential as a therapeutic agent for neurodegenerative diseases. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its synthesis method.
Scientific Research Applications
[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. It has been shown to exhibit antibacterial, antifungal, and antiviral activities, and has been investigated as a potential drug candidate for the treatment of infectious diseases.
properties
IUPAC Name |
[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2.ClH/c1-9-3-5-8-7-4(2-6)10-5;/h2-3,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFZLJPAEXAGNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(O1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine](/img/structure/B1459055.png)







![3,7-Dichloro-1-[(4-methoxyphenyl)methyl]-1,2-dihydroquinoxalin-2-one](/img/structure/B1459065.png)

![N2-[(2-chlorophenyl)methyl]-1,3-benzoxazole-2,6-diamine](/img/structure/B1459069.png)


